Home > Products > Screening Compounds P139715 > E3 ligase Ligand-Linker Conjugate 43
E3 ligase Ligand-Linker Conjugate 43 -

E3 ligase Ligand-Linker Conjugate 43

Catalog Number: EVT-12502892
CAS Number:
Molecular Formula: C25H33N5O5
Molecular Weight: 483.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 ligase Ligand-Linker Conjugate 43 is a significant compound in the field of targeted protein degradation, particularly within the context of proteolysis targeting chimeras (PROTACs). This compound plays a crucial role in harnessing the ubiquitin-proteasome system to selectively degrade proteins of interest, which is especially valuable in therapeutic applications against various diseases, including cancer. E3 ligases are a large family of enzymes that facilitate the transfer of ubiquitin to target proteins, thereby marking them for degradation. Ligand-Linker Conjugate 43 is designed to bind specifically to an E3 ligase and a target protein, enabling their interaction and subsequent degradation of the target protein.

Source

The development of E3 ligase Ligand-Linker Conjugate 43 is rooted in extensive research on E3 ubiquitin ligases and their mechanisms. The foundational studies in this area highlight the importance of E3 ligases in cellular processes and their potential as therapeutic targets. Various studies have documented the structural and functional diversity of E3 ligases, contributing to the understanding necessary for designing effective ligands and linkers for PROTACs .

Classification

E3 ligases can be classified into several categories based on their structure and mechanism of action. The primary classifications include:

  • HECT-type E3 ligases: These form a thioester bond with ubiquitin before transferring it to the substrate.
  • RING-type E3 ligases: These facilitate the direct transfer of ubiquitin from an E2 enzyme to the substrate without forming a covalent bond with ubiquitin.
  • RBR-type E3 ligases: A hybrid type that combines features from both HECT and RING types.
  • U-box type E3 ligases: Similar to RING-type but lack zinc-binding motifs .
Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand-Linker Conjugate 43 involves several key steps:

  1. Designing Ligands: Specific ligands that bind to both the target protein and the E3 ligase are identified. This often involves screening libraries of small molecules or peptides for binding affinity.
  2. Linker Optimization: A linker, typically composed of flexible polyethylene glycol or other suitable moieties, is synthesized to connect the two ligands. The length and composition of the linker are critical for maintaining the proper spatial orientation between the two binding sites.
  3. Conjugation: The ligand-linker conjugate is formed through chemical reactions such as amide bond formation or click chemistry techniques, which allow for efficient coupling between the ligand components .

Technical Details

The synthesis may employ techniques such as solid-phase synthesis or solution-phase synthesis, depending on the complexity of the desired compound. The use of high-throughput screening methods can accelerate the identification of effective ligand-linker combinations .

Molecular Structure Analysis

Structure

E3 ligase Ligand-Linker Conjugate 43 typically consists of three main components:

  • Target Protein Ligand: A small molecule or peptide that specifically binds to the protein intended for degradation.
  • E3 Ligase Ligand: A moiety that selectively interacts with an E3 ubiquitin ligase.
  • Linker: A flexible chain that connects these two components, allowing them to function synergistically.

The precise molecular structure can vary based on the specific E3 ligase being targeted and the nature of the protein of interest.

Data

Structural data can often be derived from crystallography studies or computational modeling, providing insights into binding affinities and interaction dynamics between the conjugate components and their respective targets .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in utilizing E3 ligase Ligand-Linker Conjugate 43 include:

  1. Ubiquitination Reaction: The conjugate facilitates a reaction where ubiquitin molecules are transferred from an E2 enzyme to a substrate protein via the action of an E3 ligase.
  2. Proteasomal Degradation: Following ubiquitination, the tagged substrate is recognized by the proteasome, leading to its degradation into smaller peptides.

Technical Details

This process is highly dependent on the formation of a stable ternary complex between the conjugate, E3 ligase, and target protein, which is crucial for efficient ubiquitination .

Mechanism of Action

Process

The mechanism by which E3 ligase Ligand-Linker Conjugate 43 operates involves several key steps:

  1. Binding: The ligand-linker conjugate binds simultaneously to both the target protein and an E3 ligase.
  2. Ubiquitination: Once bound, it facilitates the transfer of ubiquitin from an E2 enzyme to the target protein through the action of the E3 ligase.
  3. Degradation: The polyubiquitinated protein is then recognized by the proteasome for degradation.

Data

This mechanism effectively hijacks cellular machinery for targeted degradation, offering a novel approach for therapeutic intervention in diseases characterized by dysregulated proteins .

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase Ligand-Linker Conjugate 43's physical properties would typically include:

  • Molecular Weight: Dependent on ligand composition and linker length.
  • Solubility: Often enhanced by using polyethylene glycol linkers.

Chemical Properties

Chemical properties include stability under physiological conditions, reactivity with biological targets, and binding affinities with both target proteins and E3 ligases.

Relevant data regarding these properties can be derived from experimental assays measuring binding kinetics and degradation efficiency .

Applications

E3 ligase Ligand-Linker Conjugate 43 has significant scientific applications:

  • Cancer Therapy: Targeting oncoproteins for degradation offers a promising avenue for treating cancers resistant to traditional therapies.
  • Drug Discovery: PROTACs represent a novel class of therapeutics that can be employed in drug discovery pipelines, particularly for proteins previously deemed "undruggable."
  • Biological Research: Understanding protein function through targeted degradation can elucidate pathways involved in various diseases .

Properties

Product Name

E3 ligase Ligand-Linker Conjugate 43

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione

Molecular Formula

C25H33N5O5

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C25H33N5O5/c31-14-13-27-9-11-28(12-10-27)16-17-5-7-29(8-6-17)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33)

InChI Key

JYCXKXALNAZMBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.